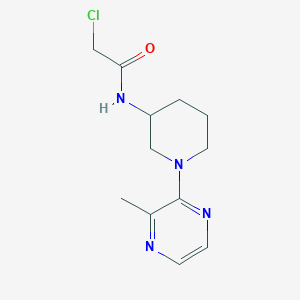
Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate is a fluorinated quinoline derivative. This compound is part of a broader class of quinoline-based molecules, which are known for their diverse applications in medicinal chemistry, particularly in the development of antibacterial and antimalarial agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate typically involves the reaction of 5,8-difluoroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the quinoline ring can be substituted by nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the quinoline ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Hydrolysis: 2-((5,8-difluoroquinolin-4-yl)oxy)acetic acid.
科学的研究の応用
Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential antibacterial and antimalarial agents.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties
作用機序
The mechanism of action of Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
- Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate
- Fluoroquinolones : Such as ciprofloxacin and levofloxacin.
- Other fluorinated quinolines .
Uniqueness
Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate is unique due to the specific positioning of the fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule in drug discovery and development .
特性
分子式 |
C13H11F2NO3 |
|---|---|
分子量 |
267.23 g/mol |
IUPAC名 |
ethyl 2-(5,8-difluoroquinolin-4-yl)oxyacetate |
InChI |
InChI=1S/C13H11F2NO3/c1-2-18-11(17)7-19-10-5-6-16-13-9(15)4-3-8(14)12(10)13/h3-6H,2,7H2,1H3 |
InChIキー |
RGPFOZMYFYVSNY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=CC=NC2=C(C=CC(=C12)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15064840.png)


![2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid](/img/structure/B15064862.png)


